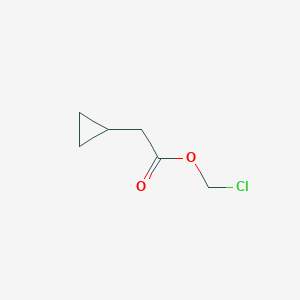

Chloromethyl 2-cyclopropylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

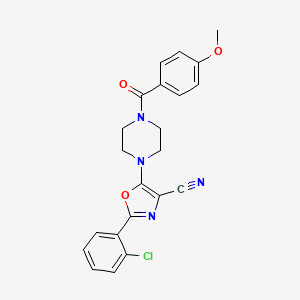

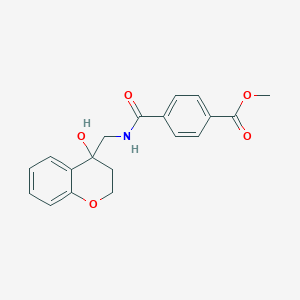

Chloromethyl 2-cyclopropylacetate is a chemical compound with the CAS Number: 1402914-72-0. It has a molecular weight of 148.59 .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H9ClO2/c7-4-9-6(8)3-5-1-2-5/h5H,1-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds often undergo Friedel Craft reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 148.59 . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Cytochemical Identification

Cytochemical methods utilize chloroacetate esterase, among other reagents, to identify various cell types such as monocytes and granulocytes. These methods are praised for their simplicity, sensitivity, and reproducibility. The reaction products are highly chromogenic and insoluble in most organic solvents, allowing for clear demonstration of specific cell types in clinical applications (Yam, Li, & Crosby, 1971).

Synthesis of Tris(oxazolinyl)cyclopropanes

Chloromethyl oxazoline derivatives, closely related to chloromethyl 2-cyclopropylacetate, have been utilized in synthetic chemistry to produce tris(oxazolinyl)cyclopropanes. This is achieved through treatment with strong bases, allowing for further functionalization of these cyclopropanes (Capriati, Florio, Luisi, & Rocchetti, 2002).

Biodegradation of Halogenated Compounds

Enzymatic activities that involve the cycloisomerization of chlorinated compounds highlight the potential for biodegradable approaches in handling halogenated waste. Specifically, enzymes from Pseudomonas sp. B13 can convert chloro-cis,cis-muconic acids into maleoylacetic acid, demonstrating an environmentally friendly method of degrading chlorinated organic pollutants (Schmidt & Knackmuss, 1980).

DNA Alkylation Studies

Functional analogs of CC-1065 and the duocarmycins, incorporating chloromethylated cyclopropa[c]benz[e]indol-4-one (C2BI) alkylation subunits, have been synthesized. These compounds demonstrate the potential for targeted DNA alkylation, which is crucial in the development of novel anticancer therapies (Boger & Palanki, 1992).

Advanced Organic Synthesis

Cyclopropyl-containing compounds, like this compound, serve as key intermediates in organic synthesis. For instance, alkenylzirconocenes additions to aldimines, facilitated by cyclopropyl-containing reagents, enable the synthesis of allylic amine and C-cyclopropylalkylamine structures. These methodologies are invaluable for the development of new pharmaceuticals and materials (Wipf, Kendall, & Stephenson, 2003).

Safety and Hazards

Direcciones Futuras

The future of synthetic chemistry, which includes compounds like Chloromethyl 2-cyclopropylacetate, is promising. Challenges remain in achieving higher selectivity, efficiency, environmental benignity, and sustainable energy . The ability to improve synthesis and enhance applications are topics of ongoing research .

Propiedades

IUPAC Name |

chloromethyl 2-cyclopropylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-4-9-6(8)3-5-1-2-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUKZZYRTRKHNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)OCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B2688241.png)

![2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2688244.png)

![2-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2688246.png)

![5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2688251.png)

![N-(3-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2688253.png)